3-Amino-1-(4-chlorothiophen-2-YL)propan-1-OL
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Overview
Description
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS and a molecular weight of 191.68 g/mol . This compound features a thiophene ring substituted with a chlorine atom and an amino alcohol side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorothiophene-2-carbaldehyde and 3-aminopropanol.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide and a polar aprotic solvent such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a thiophene ring.
3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)propan-1-ol: Features an isoxazole ring fused to a pyridine ring
Uniqueness
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol is unique due to its combination of a thiophene ring with a chlorine substituent and an amino alcohol side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C7H10ClNOS |
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Molecular Weight |
191.68 g/mol |
IUPAC Name |
3-amino-1-(4-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNOS/c8-5-3-7(11-4-5)6(10)1-2-9/h3-4,6,10H,1-2,9H2 |
InChI Key |
RMNPPHOGMXSBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C(CCN)O |
Origin of Product |
United States |
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